3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A considerable body of research has been dedicated to synthesizing novel heterocyclic compounds due to their potential applications in various fields, including drug development. For instance, Abdelhamid et al. (2013) and Attaby et al. (2007) have synthesized new derivatives of pyrazolo[1,5-a]pyrimidine and pyridopyrazolotriazines, showcasing innovative approaches to creating bioactive molecules through heterocyclic chemistry (Abdelhamid & Gomha, 2013; Attaby et al., 2007). These synthetic methodologies contribute to the development of compounds with potential therapeutic applications.
Biological Activity
The biological activity of pyrazolo[4,3-c]pyridine derivatives and similar compounds is a significant area of interest. Kurumurthy et al. (2014) investigated a series of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives for their cytotoxic activity against human cancer cell lines, identifying compounds with promising activity (Kurumurthy et al., 2014). Such studies are crucial for the discovery of new anticancer agents.
Antimicrobial Properties
Research by Rahmouni et al. (2016) and Elgemeie et al. (2017) on novel pyrazolopyrimidines and pyridone derivatives, respectively, highlights the antimicrobial potential of these compounds. Their studies demonstrated that certain synthesized compounds exhibit significant antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Rahmouni et al., 2016; Elgemeie et al., 2017).
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)13-3-1-12(2-4-13)17-14-9-26(7-5-15(14)24-25-17)16(28)6-8-27-11-22-10-23-27/h1-4,10-11H,5-9H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASJZPLWMIAFBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)CCN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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